molecular formula C7H6N4O2 B6596469 7-nitro-1H-indazol-4-amine CAS No. 918961-25-8

7-nitro-1H-indazol-4-amine

Cat. No.: B6596469
CAS No.: 918961-25-8
M. Wt: 178.15 g/mol
InChI Key: STKIGSFKJZHONA-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazol-4-amine is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . The available SMILES string is NC1=CC=C( N+ =O)C2=C1C=NN2 . It is recommended to store this compound in a dark place, sealed and dry at 2-8°C . While specific research applications for this 4-amine derivative are not detailed in the available literature, studies on related 7-nitro-1H-indazole compounds indicate that they act as selective inhibitors for neuronal nitric oxide synthase (nNOS) . These inhibitors are investigated for their potential to protect against nerve damage caused by excitotoxicity or neurodegenerative diseases . Further research is required to define the specific research value and mechanism of action of this compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-nitro-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKIGSFKJZHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60844664
Record name 7-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918961-25-8
Record name 7-Nitro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1H-indazol-4-amine typically involves the nitration of 1H-indazole followed by amination. One common method includes the nitration of 1H-indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1H-indazole is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing byproducts and waste. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inhibition of Nitric Oxide Synthase (NOS)
7-Nitro-1H-indazol-4-amine has been identified as a potent inhibitor of nitric oxide synthase isoforms, specifically neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). This inhibition is significant because nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound's ability to selectively inhibit these enzymes suggests its potential use in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases and cardiovascular disorders .

Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent. Studies have shown that derivatives of indazole can enhance the efficacy of existing chemotherapeutics, suggesting that this compound may also be beneficial in combination therapies .

Therapeutic Potential

Neurological Disorders
Given its role as a NOS inhibitor, this compound holds promise for treating neurological disorders characterized by dysregulated nitric oxide levels. Conditions such as Alzheimer's disease and multiple sclerosis may benefit from targeted therapies utilizing this compound .

Cardiovascular Applications
The modulation of nitric oxide levels can also impact cardiovascular health. By inhibiting eNOS, this compound may have applications in managing conditions like hypertension and heart failure, where excessive nitric oxide contributes to vascular dysfunction .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyFindings
Alkorta et al., 2022Investigated the addition mechanism of indazoles to formaldehyde; noted the formation of hydroxymethyl derivatives .
PubChem DatabaseCataloged its properties, indicating significant activity against NOS isoforms .
ACS PublicationsReported on its structural characteristics and potential applications in drug development .

Mechanism of Action

The primary mechanism of action of 7-nitro-1H-indazol-4-amine involves the inhibition of nitric oxide synthase (NOS). The compound selectively inhibits neuronal NOS, which is responsible for the production of nitric oxide (NO) from arginine. By inhibiting NOS, this compound reduces the levels of NO, which plays a role in various physiological and pathological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-nitro-1H-indazol-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₆N₄O₂ 178.15 -NO₂ (C7), -NH₂ (C4) Electron-withdrawing nitro group enhances electrophilic reactivity .
7-Bromo-4-chloro-1H-indazol-3-amine C₇H₅BrClN₃ 263.49 -Br (C7), -Cl (C4), -NH₂ (C3) Halogen substituents improve stability; intermediate for Lenacapavir (HIV drug) .
1-Methyl-1H-indazol-4-amine C₈H₉N₃ 147.18 -CH₃ (N1), -NH₂ (C4) Methyl group at N1 increases steric hindrance, altering binding affinity .
7-Fluoro-4-methoxy-1H-indazol-3-amine C₈H₈FN₃O 197.17 -F (C7), -OCH₃ (C4), -NH₂ (C3) Fluoro and methoxy groups enhance lipophilicity; safety hazards noted .
1-Methyl-4-nitro-1H-imidazol-5-amine C₄H₆N₄O₂ 142.12 -CH₃ (N1), -NO₂ (C4), -NH₂ (C5) Imidazole core (5-membered ring) vs. indazole; distinct electronic properties .

Commercial and Industrial Relevance

  • This compound is commercially available at a premium price (€177.00/g), reflecting its specialized applications .
  • 7-Bromo-4-chloro-1H-indazol-3-amine is produced at scale for HIV drug development, emphasizing cost-effective synthesis routes .

Biological Activity

7-Nitro-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group at the 7th position and an amine group at the 4th position of the indazole ring. This unique structural configuration contributes to its biological properties and reactivity.

Property Details
Molecular FormulaC7_7H6_6N4_4O
Molecular Weight178.15 g/mol
Purity97%
CAS Number918961-25-8

The primary mechanism of action for this compound involves the inhibition of nitric oxide synthase (NOS), particularly neuronal NOS. By inhibiting NOS, the compound reduces nitric oxide (NO) levels, which are implicated in various physiological processes and pathological conditions, including inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that it can effectively reduce cell viability in breast cancer and leukemia models through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as arthritis . This effect is believed to be mediated through the inhibition of NOS, leading to decreased NO production.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been evaluated for antimicrobial effects. It has shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the effects of this compound on human cancer cell lines, it was found to significantly inhibit growth at concentrations as low as 10 µM, with IC50 values indicating potent activity against breast cancer cells .
  • Anti-inflammatory Mechanism : Another study highlighted that treatment with this compound resulted in a marked decrease in TNF-alpha levels in an induced inflammation model, supporting its role as an anti-inflammatory agent .
  • Antimicrobial Activity : A recent investigation reported that this compound exhibited inhibitory effects on Candida species, disrupting biofilm formation and demonstrating potential as a novel antifungal agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
7-NitroindazoleLacks amine group at position 4Moderate anticancer activity
1H-Indazole-4-amineLacks nitro group at position 7Limited biological activity
4-Nitro-1H-indazoleNitro group at position 4Antimicrobial but less potent than 7-nitro derivative

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation. Calculate IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression methods to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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